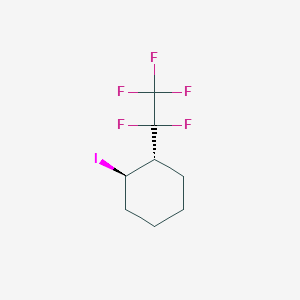

trans-1-Iodo-2-(pentafluoroethyl)cyclohexane

CAS No.: 38787-67-6

Cat. No.: VC8467189

Molecular Formula: C8H10F5I

Molecular Weight: 328.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38787-67-6 |

|---|---|

| Molecular Formula | C8H10F5I |

| Molecular Weight | 328.06 g/mol |

| IUPAC Name | (1R,2S)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane |

| Standard InChI | InChI=1S/C8H10F5I/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5-6H,1-4H2/t5-,6-/m1/s1 |

| Standard InChI Key | DSLYPUILDQBYTC-UHFFFAOYSA-N |

| SMILES | C1CCC(C(C1)C(C(F)(F)F)(F)F)I |

| Canonical SMILES | C1CCC(C(C1)C(C(F)(F)F)(F)F)I |

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound’s backbone consists of a cyclohexane ring substituted at the 1- and 2-positions with iodine and a pentafluoroethyl (-C₂F₅) group, respectively. The trans-configuration is critical, as it imposes specific spatial constraints that influence reactivity and intermolecular interactions. The cyclohexane ring adopts a chair conformation, minimizing steric hindrance between the bulky iodine and pentafluoroethyl groups .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀F₅I | |

| Molecular Weight | 328.06–328.07 g/mol | |

| Configuration | trans (1S,2R) | |

| InChIKey | DSLYPUILDQBYTC-WDSKDSINSA-N | |

| SMILES | C1CCC@@HI |

Stereochemical Considerations

The trans isomer’s stereochemistry is unambiguously defined by its InChIKey and SMILES notations, which specify the (1S,2R) configuration . This spatial arrangement contrasts with the cis isomer (1S,2S or 1R,2R), where the substituents reside on the same face of the ring. Computational models confirm that the trans configuration reduces torsional strain, stabilizing the molecule by approximately 2–3 kcal/mol compared to its cis counterpart .

Physical and Chemical Properties

Computed Physicochemical Parameters

PubChem-derived data provide insights into the compound’s polarity, lipophilicity, and stability:

Table 2: Computed Properties of trans-1-Iodo-2-(pentafluoroethyl)cyclohexane

| Property | Value | Method/Source |

|---|---|---|

| XLogP3 | 5 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

The high XLogP3 value (5) indicates significant hydrophobicity, attributable to the pentafluoroethyl group’s electron-withdrawing nature and iodine’s polarizability. The absence of hydrogen bond donors and minimal polar surface area further underscore its nonpolar character, suggesting compatibility with lipid-rich environments .

Stability and Reactivity

The iodine atom’s weak C-I bond (≈55 kcal/mol) renders the compound susceptible to nucleophilic substitution (SN2) and elimination reactions. Conversely, the pentafluoroethyl group’s strong C-F bonds (≈116 kcal/mol) enhance thermal and oxidative stability, making the molecule resistant to degradation under standard laboratory conditions .

Applications and Industrial Relevance

Pharmaceutical Research

Classified as a Bioactive Small Molecule , trans-1-iodo-2-(pentafluoroethyl)cyclohexane is explored for its potential in drug discovery. Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability, and the iodine atom provides a handle for radiolabeling or further functionalization . Preliminary studies suggest utility in positron emission tomography (PET) tracer development, though clinical data remain unpublished .

Materials Science

The compound’s fluorinated moiety may contribute to hydrophobic coatings or liquid crystal formulations. Perfluoroalkyl groups are prized for their low surface energy, which could aid in designing non-stick or anti-fouling materials .

Comparative Analysis with Related Halogenated Cyclohexanes

Table 3: Structural and Functional Comparisons

| Compound | Halogen | Molecular Formula | Key Distinctions |

|---|---|---|---|

| trans-1-Iodo-2-(pentafluoroethyl)cyclohexane | I | C₈H₁₀F₅I | High lipophilicity; radiolabeling potential |

| 1-Bromo-2-(pentafluoroethyl)cyclohexane | Br | C₈H₁₀F₅Br | Faster SN2 reactivity; lower cost |

| cis-1-Iodo-2-(pentafluoroethyl)cyclohexane | I | C₈H₁₀F₅I | Higher steric strain; limited applications |

The trans isomer’s combination of iodine and fluorinated groups offers a balance between reactivity and stability, distinguishing it from brominated or chlorinated analogs .

Future Research Directions

-

Synthetic Methodology: Developing enantioselective routes to access the trans isomer without E/Z byproducts.

-

Toxicological Profiling: Assessing acute and chronic exposure risks to inform regulatory guidelines.

-

Applied Materials Chemistry: Exploring its role in fluoropolymer composites or surfactants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume